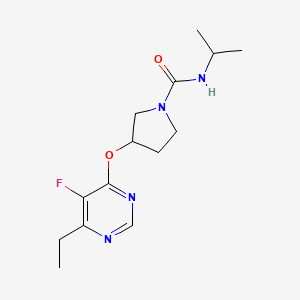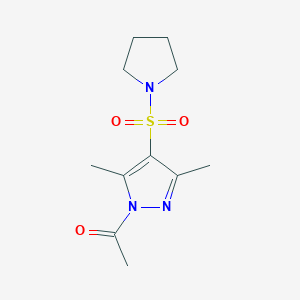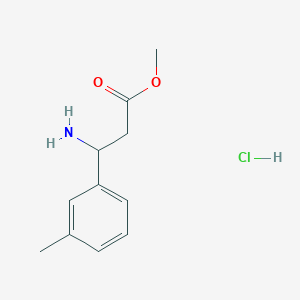
3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EFP or EFP-001, and it has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : This compound and related variants have been synthesized through multi-component reactions, utilizing methods such as water-mediated synthesis. These techniques often involve the use of bases like triethylamine and can be conducted at room temperature, suggesting a degree of practicality and environmental friendliness in the synthesis process (Jayarajan et al., 2019).
Computational Chemistry Applications : Computational methods have been employed to investigate the properties of such compounds, including their non-linear optical (NLO) properties and potential for molecular docking. These insights are crucial for understanding the interactions of these compounds at the molecular level, particularly in the context of drug design and development (Jayarajan et al., 2019).
Biological and Pharmacological Potential
Potential in Anticancer Activity : The molecular docking studies of similar compounds have shown significant interactions near the colchicine binding site of tubulin. This suggests a possible mechanism for inhibiting tubulin polymerization, which is a pathway explored in anticancer therapies (Jayarajan et al., 2019).
Role in Anticholinesterase Activity : Compounds with structural similarities have shown significant activity towards acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's (Ghanei-Nasab et al., 2016).
Advanced Techniques in Drug Development
19F-NMR Spectroscopy in Drug Discovery : Fluorine nuclear magnetic resonance (19F-NMR) has been extensively used in drug discovery programs, particularly in the development of HIV integrase inhibitors. This showcases the importance of fluorinated compounds, like 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide, in modern pharmaceutical research (Monteagudo et al., 2007).
Design and Synthesis for Selective Inhibition : The design and synthesis of such compounds are crucial in developing selective inhibitors for various kinases, an approach that is pivotal in targeted cancer therapy (Pace et al., 2007).
Properties
IUPAC Name |
3-(6-ethyl-5-fluoropyrimidin-4-yl)oxy-N-propan-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O2/c1-4-11-12(15)13(17-8-16-11)21-10-5-6-19(7-10)14(20)18-9(2)3/h8-10H,4-7H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKNATLYIUVQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)NC(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3014256.png)


![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3014259.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3014260.png)



![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3014268.png)

![N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B3014272.png)


![N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3014276.png)
